Calcium Clofibrate
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Overview
Description
Calcium clofibrate is a calcium salt form of clofibrate, a lipid-lowering agent used to control high cholesterol and triglyceride levels in the blood. Clofibrate belongs to the class of fibrates, which increase lipoprotein lipase activity to promote the conversion of very low-density lipoprotein (VLDL) to low-density lipoprotein (LDL), thereby reducing VLDL levels and potentially increasing high-density lipoprotein (HDL) levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium clofibrate involves the reaction of clofibric acid with calcium carbonate. The process typically includes dissolving clofibric acid in an appropriate solvent, followed by the addition of calcium carbonate under controlled conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying steps .
Chemical Reactions Analysis
Types of Reactions
Calcium clofibrate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to release clofibric acid and calcium ions.
Oxidation and Reduction: Clofibric acid, the active form of this compound, can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Clofibric acid and calcium ions.
Oxidation: Various oxidized derivatives of clofibric acid.
Reduction: Reduced forms of clofibric acid.
Scientific Research Applications
Calcium clofibrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on lipid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the formulation of lipid-lowering medications and as a standard in pharmaceutical research
Mechanism of Action
Calcium clofibrate exerts its effects by increasing the activity of extrahepatic lipoprotein lipase, which enhances the lipolysis of lipoprotein triglycerides. This process leads to the degradation of chylomicrons and the conversion of VLDLs to LDLs, and subsequently LDLs to HDLs. The primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPARα), which regulates the expression of genes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Comparison
Calcium clofibrate, like other fibrates, is effective in reducing triglyceride levels and increasing HDL levels. it is unique in its calcium salt form, which may offer different pharmacokinetic properties compared to its counterparts. For instance, the bioavailability of clofibric acid from this compound formulations may differ from that of standard clofibrate formulations .
Conclusion
This compound is a significant compound in the field of lipid-lowering agents, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable subject of scientific research and industrial production.
Properties
CAS No. |
39087-48-4 |
---|---|
Molecular Formula |
C20H20CaCl2O6 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
calcium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
IXCILCKRXAZYGP-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Ca+2] |
Key on ui other cas no. |
39087-48-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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